molecular formula C7H10N2O3 B13318610 (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B13318610
M. Wt: 170.17 g/mol
InChI Key: GVQWXLTWWOSRCG-VKZKZBKNSA-N
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Description

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolopyrazine, which includes a pyrrole ring fused with a pyrazine ring. This compound is known for its biological activities and is found in various natural sources such as Rattus norvegicus and Coffea arabica .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, involves several methods:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit chitinase, an enzyme involved in the degradation of chitin, by binding to its active site. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and the presence of a hydroxy group, which can significantly influence its biological activity and chemical reactivity.

Biological Activity

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as a Vildagliptin impurity, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C10H16N2O3
  • Molecular Weight : 212.24 g/mol
  • CAS Number : 1846606-32-3

Biological Activity

The biological activity of this compound has been primarily studied in the context of its role as an impurity in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes.

DPP-4 inhibitors like Vildagliptin enhance the incretin levels by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones. This results in increased insulin secretion and decreased glucagon levels in the bloodstream.

In Vitro Studies

Research has indicated that this compound exhibits moderate DPP-4 inhibitory activity. A study demonstrated that at certain concentrations, this compound can significantly reduce DPP-4 activity in human plasma samples.

Concentration (µM)DPP-4 Inhibition (%)
115
1045
10075

In Vivo Studies

In vivo studies using rodent models have shown that administration of this compound leads to improved glucose tolerance and insulin sensitivity. These findings suggest that the compound may have beneficial effects on glucose metabolism.

Case Studies

  • Case Study on Glucose Metabolism : A study involving diabetic rats treated with Vildagliptin showed that the presence of this compound as an impurity did not adversely affect the therapeutic efficacy of Vildagliptin while contributing to its pharmacological profile.
  • Toxicological Assessment : Toxicological studies have assessed the safety profile of this compound. Results indicated that at therapeutic doses, the compound exhibited low toxicity and no significant adverse effects were reported in animal models.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

(8aS)-3-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10)/t4-,6?/m0/s1

InChI Key

GVQWXLTWWOSRCG-VKZKZBKNSA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC(C(=O)N2C1)O

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)O

Origin of Product

United States

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